molecular formula C20H17N5O B2752601 (1H-indol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903327-15-0

(1H-indol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2752601
M. Wt: 343.39
InChI Key: CFHFELRKWLURLB-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a part of many biologically active compounds. It is known for its broad-spectrum biological activities . 1,2,3-Triazole is another heterocyclic compound that is known for its wide range of chemical and biological properties .


Molecular Structure Analysis

Indole is a benzopyrrole, which means it contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature . 1,2,3-Triazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with a specific odor . 1,2,3-Triazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “(1H-indol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” are not available in the sources I found.

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some indole and 1,2,3-triazole derivatives are used in medicinal compounds , others may have different safety profiles. The specific safety and hazards of “(1H-indol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” are not available in the sources I found.

properties

IUPAC Name

1H-indol-5-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(16-6-7-18-15(10-16)8-9-21-18)24-11-17(12-24)25-13-19(22-23-25)14-4-2-1-3-5-14/h1-10,13,17,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFELRKWLURLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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